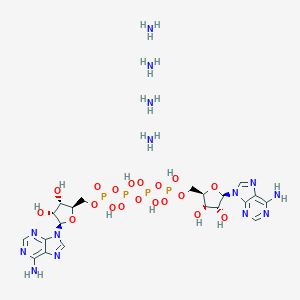

5'-(Pentahidrógeno tetrafosfato)adenosina 5'-5'-éster con sal de tetrahidrato de adenosina

Descripción general

Descripción

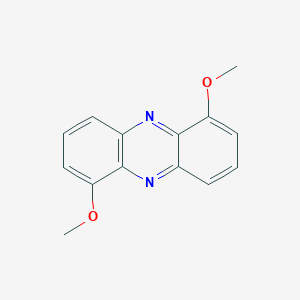

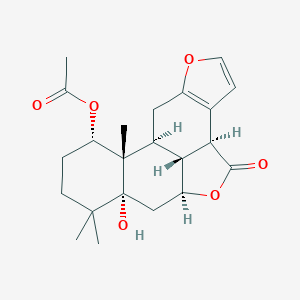

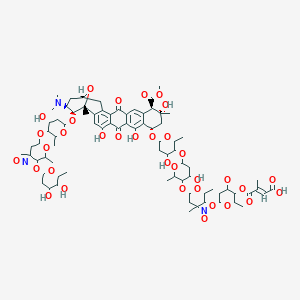

HU-331 es un fármaco anticancerígeno quinónico sintetizado a partir del cannabidiol, un cannabinoide que se encuentra en la planta Cannabis sativa. Ha demostrado una eficacia significativa contra las células humanas oncogénicas sin causar detención del ciclo celular, apoptosis o activación de caspasas . HU-331 es un inhibidor altamente específico de la topoisomerasa II del ADN, lo que lo convierte en un candidato prometedor para la terapia anticancerígena .

Aplicaciones Científicas De Investigación

HU-331 se ha estudiado ampliamente por sus propiedades anticancerígenas. Ha demostrado alta eficacia contra líneas celulares de cáncer humano in vitro e in vivo . El compuesto inhibe la topoisomerasa II del ADN, que es crucial para la replicación del ADN y la división celular, lo que lo convierte en un potente agente anticancerígeno . Además, HU-331 se ha explorado por su potencial en el tratamiento de otras enfermedades, incluidas las condiciones inflamatorias .

Mecanismo De Acción

HU-331 ejerce sus efectos inhibiendo la actividad catalítica de la topoisomerasa II del ADN. Esta inhibición evita que la enzima introduzca roturas en las hebras de ADN, lo que dificulta la replicación del ADN y la división celular . A diferencia de otros inhibidores de la topoisomerasa, HU-331 no causa daño al ADN, lo que lo hace menos tóxico para las células normales . Los objetivos moleculares y las vías involucradas incluyen la estabilización del complejo topoisomerasa-ADN y la inhibición de la actividad catalítica de la enzima .

Métodos De Preparación

HU-331 se sintetiza a partir del cannabidiol mediante un proceso de oxidación. La ruta sintética implica la conversión del cannabidiol a cannabidiol hidroxiquinona (HU-331) utilizando condiciones de oxidación específicas . Los métodos de producción industrial para HU-331 no están ampliamente documentados, pero la síntesis de laboratorio normalmente implica el uso de agentes oxidantes para lograr la estructura quinónica deseada .

Análisis De Reacciones Químicas

HU-331 experimenta diversas reacciones químicas, que incluyen:

Oxidación: La reacción principal involucrada en su síntesis a partir del cannabidiol.

Reducción: HU-331 puede reducirse a su hidroquinona correspondiente.

Sustitución: Puede sufrir reacciones de sustitución en la porción quinona.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

HU-331 es único en comparación con otros fármacos anticancerígenos basados en quinonas debido a su alta especificidad para la topoisomerasa II del ADN y su menor toxicidad . Los compuestos similares incluyen:

Doxorubicina: Una antraciclina que inhibe tanto la topoisomerasa I como la II, pero tiene una mayor toxicidad.

Mitomicina C: Otro fármaco anticancerígeno basado en quinonas con mecanismos de acción más amplios.

Epirrubicina: Una antraciclina sintética con propiedades anticancerígenas similares pero mayor cardiotoxicidad.

La especificidad y la menor toxicidad de HU-331 lo convierten en un candidato prometedor para su desarrollo futuro como fármaco anticancerígeno .

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBCSHRAXKIEQE-LKZCCGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N14O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-36-8 | |

| Record name | Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)